2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
Description
Contextualization within Modern Organic Synthesis Research
The field of organic synthesis continually seeks novel reagents that offer solutions to fundamental challenges, such as the formation of carbon-carbon bonds with high degrees of chemo- and stereoselectivity. A significant area of this research involves the concept of "umpolung," or the reversal of polarity of a functional group. Acyl anions, or their synthetic equivalents, are powerful nucleophiles for the formation of carbon-carbon bonds, and the development of stable and effective masked acyl anions is a key area of investigation.
2-(2,6-Dimethylpiperidin-1-yl)acetonitrile has been specifically investigated in this context. Its α-proton can be abstracted by a strong base to generate a stabilized carbanion, which serves as a formyl anion equivalent. This positions the compound within a class of reagents designed for nucleophilic acylation, offering an alternative to more traditional organometallic reagents.
Significance of the 2,6-Dimethylpiperidine (B1222252) and Acetonitrile (B52724) Moieties in Chemical Scaffolds
The utility of this compound is intrinsically linked to the properties of its two core structural components: the 2,6-dimethylpiperidine ring and the acetonitrile group.
The 2,6-dimethylpiperidine moiety is a sterically hindered secondary amine. mdpi.com This steric bulk is crucial for several reasons. In the context of the title compound, the dimethyl substitution is thought to provide steric hindrance that prevents self-condensation reactions upon formation of the α-lithio derivative. clockss.org This enhances the reagent's stability and allows it to participate cleanly in desired reactions. More broadly, the piperidine (B6355638) ring is a common scaffold in medicinal chemistry, and its derivatives are found in numerous pharmaceuticals and natural products. researchgate.netbldpharm.comorgsyn.org The conformational properties of the 2,6-dimethylpiperidine ring have also been a subject of academic interest. mdpi.com
The acetonitrile moiety is a versatile functional group in organic synthesis. mdpi.comorgsyn.org The nitrile group is a strong electron-withdrawing group, which increases the acidity of the adjacent α-protons, facilitating their removal by a base. researchgate.net This is the key to the function of this compound as a masked acyl anion. Furthermore, the nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable synthetic intermediate for the introduction of other functionalities. orgsyn.org Acetonitrile itself is widely used as a polar aprotic solvent in a vast array of chemical reactions and analytical techniques. mdpi.comnih.gov
Overview of Key Research Domains for the Compound
The primary research domain for this compound is its application as a formyl anion equivalent in conjugate addition reactions . Specifically, its lithiated form, 2-lithio-2-(2,6-dimethylpiperidino)acetonitrile, has been shown to react with α,β-unsaturated ketones. clockss.org This provides a method for the 1,4-addition of a masked formyl group to these substrates, a synthetically useful transformation.
Research has explored the reaction conditions that influence the regioselectivity of the addition (i.e., 1,4-conjugate addition versus 1,2-direct addition to the carbonyl group). Factors such as the solvent, temperature, and the specific structure of the α,β-unsaturated ketone have been shown to affect the outcome of the reaction. clockss.org
Detailed research findings have demonstrated that the reaction of the lithio derivative of this compound with cyclic α,β-unsaturated ketones, such as 2-cyclopentenone and 2-cyclohexenone, can proceed to give the corresponding 1,4-adducts. clockss.org The nitrile group in the resulting adducts can then be unmasked to reveal the formyl group.
The table below summarizes the key findings from a seminal study on the conjugate addition reactions of lithiated this compound with α,β-unsaturated ketones.
| Entry | α,β-Unsaturated Ketone | Reaction Conditions | Product(s) | Yield (%) |
| 1 | 2-Cyclopentenone | THF, -78 °C to rt, 1 hr (with HMPA) | 1,4-adduct | 68 |
| 2 | 2-Cyclopentenone | THF, -78 °C, quenched at -78 °C (no HMPA) | 1,4-adduct | 53 |
| 3 | 2-Cyclohexenone | THF, -78 °C, quenched at -78 °C | 1,4-adduct and 1,2-adduct | - |
| 4 | (-)-Carvone | As per entry 1 | 1,4-adduct | 60 |
Data sourced from Inomata, K., et al. (1981). clockss.org
This research highlights the potential of this compound as a specialized reagent in organic synthesis for the introduction of a formyl group via a conjugate addition pathway. The steric hindrance provided by the 2,6-dimethylpiperidine moiety is a key design element that contributes to its utility in these transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSAIIVENGARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509348 | |
| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-28-5 | |
| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 2,6 Dimethylpiperidin 1 Yl Acetonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile, ¹H and ¹³C NMR, complemented by 2D NMR techniques, would provide a complete map of the atomic framework.
Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts
The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2,6-dimethylpiperidine (B1222252) ring and the newly introduced cyanomethyl group (-CH₂CN). The piperidine (B6355638) ring protons at the C2 and C6 positions, being adjacent to the nitrogen atom, would be shifted downfield compared to the other ring protons. The introduction of the electron-withdrawing acetonitrile (B52724) group on the nitrogen atom further deshields these protons. The methyl groups at C2 and C6 would appear as doublets due to coupling with the adjacent methine proton.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the piperidine ring (C2/C6, C3/C5, C4), the two methyl groups, the methylene (B1212753) group of the acetonitrile moiety, and the nitrile carbon would each produce a distinct signal. The chemical shifts of C2 and C6 would be significantly affected by the N-substitution. The nitrile carbon (C≡N) is expected to appear in the characteristic downfield region for nitriles, typically around 115-120 ppm. wisc.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data table based on typical values for N-substituted piperidines and acetonitrile.
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| -CH₂-CN | ~3.5 - 3.7 | Singlet (s) |
| H2 / H6 (ring methine) | ~2.8 - 3.0 | Multiplet (m) |
| H3 / H5 (ring methylene) | ~1.6 - 1.8 | Multiplet (m) |
| H4 (ring methylene) | ~1.4 - 1.6 | Multiplet (m) |
| -CH₃ | ~1.1 - 1.3 | Doublet (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data table based on typical values for N-substituted piperidines and published data for acetonitrile. chemicalbook.comchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | ~118 |
| C2 / C6 (ring methine) | ~55 - 60 |
| -CH₂-CN | ~40 - 45 |
| C3 / C5 (ring methylene) | ~30 - 35 |
| C4 (ring methylene) | ~24 - 26 |
| -CH₃ | ~18 - 22 |
Application of 2D NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would clearly show the connectivity within the piperidine ring, tracing the correlations from the H2/H6 protons to the H3/H5 protons, and subsequently to the H4 protons. A key correlation would also be observed between the methine protons (H2/H6) and the protons of the attached methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, connecting the ¹H signal at ~3.5 ppm to the ¹³C signal of the -CH₂-CN group at ~40-45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different functional groups. Key expected correlations would include the protons of the -CH₂-CN group to the C2/C6 carbons of the piperidine ring and to the nitrile carbon (C≡N). Additionally, correlations from the methyl protons to the C2/C6 and C3/C5 carbons would confirm their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the stereochemistry and conformation of the molecule by identifying protons that are close in space. For the cis-isomer of 2,6-dimethylpiperidine, the chair conformation with both methyl groups in equatorial positions is most stable. wikipedia.org A NOESY spectrum could confirm this by showing spatial correlations between axial and equatorial protons on the ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The most diagnostic feature in the vibrational spectrum of this compound would be the nitrile (C≡N) stretching vibration. This band typically appears in the 2260–2240 cm⁻¹ region. dergipark.org.trnih.gov It is often of weak to medium intensity in the IR spectrum but produces a strong, sharp signal in the Raman spectrum due to the polarizability of the triple bond.
The aliphatic C-H stretching vibrations from the piperidine ring and methyl groups would be observed in the 3000–2850 cm⁻¹ region. C-H bending and scissoring vibrations are expected in the 1470–1350 cm⁻¹ range. The C-N stretching vibrations associated with the tertiary amine would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound Data table based on characteristic group frequencies for aliphatic amines and nitriles. ijsr.netresearchgate.netresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |
| C≡N Stretch (Nitrile) | 2240 - 2260 | Weak-Medium | Strong |
| CH₂/CH₃ Bend | 1350 - 1470 | Medium | Medium |
| C-N Stretch | 1020 - 1250 | Medium | Weak |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Distribution
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₁₆N₂ giving it a monoisotopic mass of approximately 152.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 152. As the molecule contains two nitrogen atoms, it adheres to the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms). The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. youtube.comyoutube.com
Key fragmentation pathways would likely include:
Loss of a methyl radical (-CH₃): α-cleavage at the C2 or C6 position could lead to the loss of a methyl group, resulting in a stable iminium ion fragment at m/z 137 ([M-15]⁺).
Loss of the cyanomethyl radical (-•CH₂CN): Cleavage of the N-C bond to the acetonitrile group would result in a fragment corresponding to the 2,6-dimethylpiperidine cation at m/z 113 or, more likely, a rearranged iminium ion at m/z 112.
Ring fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of smaller charged fragments.
Table 4: Predicted Key Mass Fragments for this compound Data table based on established fragmentation patterns of N-alkyl amines. youtube.comnih.govresearchgate.net
| m/z | Predicted Fragment Ion | Proposed Origin |
|---|---|---|
| 152 | [C₉H₁₆N₂]⁺˙ | Molecular Ion |
| 137 | [C₈H₁₃N₂]⁺ | Loss of •CH₃ (α-cleavage) |
| 112 | [C₇H₁₄N]⁺ | Loss of •CH₂CN followed by rearrangement |
| 42 | [C₂H₄N]⁺ | Fragment from ring cleavage (e.g., ethylamine (B1201723) cation) |
| 40 | [C₂H₂N]⁺ | Cyanomethyl cation [CH₂CN]⁺ |
X-ray Crystallography of Solid-State Forms and Co-Crystals of Derivatives
X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is publicly available, analysis can be based on the known conformational preferences of the 2,6-dimethylpiperidine ring and data from its derivatives. nsf.gov
The stereochemistry of the 2,6-dimethylpiperidine moiety is critical. The cis isomer ((2R,6S)-rel-) is achiral and strongly prefers a chair conformation where both large methyl groups occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). wikipedia.orgnist.gov The N-cyanomethyl substituent would also be expected to favor the equatorial position. The trans isomers ((2R,6R) and (2S,6S)) are chiral and would adopt a chair conformation with one methyl group axial and one equatorial, leading to higher steric strain.
A crystal structure would confirm this conformational preference and provide exact measurements. Bond lengths and angles would be expected to fall within standard ranges: C-C single bonds around 1.53 Å, C-N bonds around 1.47 Å, and the C≡N triple bond around 1.16 Å. The geometry around the tertiary nitrogen atom would be trigonal pyramidal. Intermolecular forces in the crystal lattice would likely be dominated by van der Waals interactions and weak C-H···N hydrogen bonds.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dimethylpiperidine |
| acetonitrile |
| (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile |
Investigation of Reaction Mechanisms and Kinetic Studies Involving 2 2,6 Dimethylpiperidin 1 Yl Acetonitrile
Elucidation of Mechanistic Pathways for N-Alkylation Reactions
The formation of 2-(2,6-dimethylpiperidin-1-yl)acetonitrile typically involves the N-alkylation of 2,6-dimethylpiperidine (B1222252) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The predominant mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.
The N-alkylation of secondary amines, such as piperidine (B6355638) derivatives, with alkyl halides is a well-established method for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net The reaction between a secondary amine and an alkyl halide generally proceeds via an SN2 mechanism, especially with primary alkyl halides. bgu.ac.il However, the steric hindrance imposed by the two methyl groups at the 2 and 6 positions of the piperidine ring in 2,6-dimethylpiperidine significantly influences the reaction pathway and rate.
In the SN2 pathway for the N-alkylation of 2,6-dimethylpiperidine with a haloacetonitrile (X-CH2-CN), the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile. This concerted process proceeds through a single transition state where the N-C bond is partially formed, and the C-X bond is partially broken.
Transition State (TS1) for SN2 N-Alkylation:
Where (CH3)2-Pip represents the 2,6-dimethylpiperidine moiety.
The geometry of this transition state is trigonal bipyramidal at the central carbon atom. The significant steric bulk from the axial methyl groups of the 2,6-dimethylpiperidine ring can hinder the approach of the nitrogen nucleophile to the electrophilic carbon, leading to a higher activation energy compared to the alkylation of less hindered amines like piperidine.
An alternative, though less likely for primary halides, is an SN1 mechanism. This would involve the initial, rate-limiting formation of a carbocation intermediate from the haloacetonitrile, followed by a rapid attack by the amine nucleophile. However, the formation of a primary carbocation (+CH2CN) is energetically unfavorable, making the SN2 pathway the more plausible mechanism.
Due to the reduced nucleophilicity of sterically hindered amines, catalysis is often employed to enhance the rate and efficiency of N-alkylation reactions.
Base Catalysis: The presence of a non-nucleophilic base is crucial. The reaction of the secondary amine with the alkyl halide produces a hydrohalic acid (HX), which can protonate the starting amine, rendering it non-nucleophilic. A base, such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a tertiary amine like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), is added to neutralize the acid as it is formed, thus maintaining the concentration of the free amine nucleophile. mdpi.com
Phase-Transfer Catalysis: In biphasic systems, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can be used to transport the deprotonated amine from an aqueous or solid phase to an organic phase containing the alkyl halide, thereby accelerating the reaction.
Metal-Based Catalysis: While more common for N-alkylation using alcohols, certain metal catalysts can also promote alkylation with alkyl halides. For instance, copper catalysts have been used in Ullman-type reactions, and palladium catalysts are employed in Buchwald-Hartwig aminations, though these are more typically used for N-arylation. researchgate.net For the specific case of N-alkylation with haloacetonitrile, simple base catalysis is the most common and direct approach. The use of mixed oxides like Al2O3–OK has also been reported to catalyze the N-alkylation of amines with alkyl halides at room temperature. researchgate.net
The selectivity for mono-alkylation is generally high for secondary amines, as the formation of a quaternary ammonium salt from the resulting tertiary amine is a subsequent, often slower, step. However, in the case of this compound, the steric hindrance around the nitrogen atom would make further alkylation to form a quaternary salt extremely difficult.
Radical and Electron Transfer Mechanisms in Reactions of the Compound
While the primary pathway for the formation of this compound is ionic (SN2), the possibility of radical or electron transfer mechanisms exists under specific reaction conditions, particularly in transformations of the compound itself.
α-Aminonitriles can be synthesized via oxidative cross-coupling reactions, which may involve radical intermediates. mdpi.com Furthermore, the nitrogen atom in the piperidine ring, with its lone pair of electrons, can participate in single-electron transfer (SET) processes, especially in the presence of suitable oxidants or reductants, or under photochemical conditions.
For instance, the N-alkylation of certain pyridine (B92270) derivatives with organometallic reagents has been shown to proceed via single-electron transfer, as evidenced by EPR spectroscopy. nih.gov Such a pathway for this compound could be initiated by a one-electron oxidant, generating a nitrogen-centered radical cation.
SET-initiated pathway:
Electron Transfer: R2N-CH2CN + Oxidant → [R2N-CH2CN]•+ + Oxidant•-
Radical Transformation: The resulting radical cation could then undergo further reactions, such as fragmentation or coupling with other radical species.
The azide (B81097) radical (N3•) is a well-known one-electron oxidant that can react via electron transfer. mdpi.commdpi.com While direct evidence for such reactions with this compound is not available, studies on related systems suggest that if a sufficiently strong oxidant is used, or if the reaction is photochemically initiated, a SET mechanism could compete with or dominate over ionic pathways. The rates of electron transfer reactions are influenced by factors such as the reorganization energy and the electronic coupling between the donor and acceptor. rsc.org Mechanistic studies on related nickel complexes have highlighted the importance of electron transfer events in coupling reactions. researchgate.net
Stereochemical Considerations and Conformational Analysis of the 2,6 Dimethylpiperidine Moiety
Chirality and Stereoisomerism of the 2,6-Dimethylpiperidine (B1222252) Core
The presence of two stereocenters at the C2 and C6 positions of the piperidine (B6355638) ring gives rise to distinct stereoisomers. Specifically, 2,6-dimethylpiperidine can exist as three stereoisomers: an achiral meso compound and a pair of enantiomers. wikipedia.org
cis-2,6-Dimethylpiperidine: This isomer has the two methyl groups on the same side of the ring. It possesses a plane of symmetry passing through the nitrogen and C4 atoms, making it an achiral meso compound, designated as (2R,6S)-2,6-dimethylpiperidine. cymitquimica.comnist.gov
trans-2,6-Dimethylpiperidine: In this configuration, the two methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers: (2R,6R)-2,6-dimethylpiperidine and (2S,6S)-2,6-dimethylpiperidine. wikipedia.org
These stereoisomers exhibit different physical and chemical properties, necessitating stereocontrolled synthesis or effective resolution techniques to isolate the desired isomer.
Achieving stereochemical control in the synthesis of 2,6-disubstituted piperidines is a significant area of research. Various strategies have been developed to selectively produce either cis or trans diastereomers, and in the case of the trans isomer, to isolate a single enantiomer.
Diastereoselective Synthesis: Commonly, the synthesis of 2,6-dimethylpiperidine via the catalytic hydrogenation of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) primarily yields the thermodynamically more stable cis isomer. wikipedia.org However, specific methodologies have been developed to favor the trans isomer. For instance, Beak's α-lithiation-trapping methodology provides a route to trans-2,6-disubstituted piperidines. rsc.org This involves the deprotonation of an N-Boc protected piperidine, which proceeds via a lithiated intermediate that is then trapped by an electrophile, yielding the trans product with high diastereoselectivity. rsc.org
Enantioselective Synthesis: The synthesis of enantioenriched piperidines often relies on asymmetric catalysis. Key approaches include:
Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has proven effective for producing chiral 2-alkyl and 2-aryl piperidines with high enantioselectivity. researchgate.netnih.gov
Catalytic Dynamic Resolution: This technique has been successfully applied to the synthesis of trans-2,6-disubstituted piperidines. nih.gov It involves the dynamic racemization of a starting material coupled with a stereoselective reaction that consumes one enantiomer faster than the other.
Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dihydropyridones is another powerful method for creating chiral piperidine scaffolds. researchgate.net
When a synthesis yields a mixture of stereoisomers, resolution techniques are employed for their separation.
Chromatographic Methods: Chromatography is a powerful tool for separating both diastereomers and enantiomers.
Gas-Liquid Chromatography (GLC): This technique can effectively separate the cis and trans diastereomers of 2,6-dimethylpiperidine based on their different boiling points and interactions with the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC): For the resolution of the trans enantiomeric pair, chiral HPLC is the method of choice. Using a chiral stationary phase, the two enantiomers exhibit different retention times, allowing for their separation and quantification.
Crystallization-Based Methods: Crystallization offers a classical and often scalable method for isomer separation.
Classical Resolution: This is the most common crystallization method for resolving enantiomers. mdpi.com It involves reacting the racemic mixture (e.g., trans-2,6-dimethylpiperidine) with a chiral resolving agent, such as an enantiomerically pure acid like mandelic acid. researchgate.net This reaction forms a pair of diastereomeric salts which, having different physical properties like solubility, can be separated by fractional crystallization. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomers.
Conformational Preferences of the Piperidine Ring System
The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. The presence and orientation of substituents significantly influence the conformational equilibrium.
The piperidine ring predominantly exists in a chair conformation , which is the most stable arrangement as it minimizes angle strain and eclipsing interactions. wikipedia.org In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Other, higher-energy conformations include the boat and twist-boat conformations. These are typically transition states or intermediates in the process of ring inversion (the interconversion between two chair forms). While less populated at equilibrium, their presence is crucial for the dynamic behavior of the ring system. rsc.org For N-methylpiperidine, computational studies have identified both chair and twist structures as relevant conformers. rsc.org
The substituents on the 2,6-dimethylpiperidine ring, including the two methyl groups and the N-acetonitrile group, play a decisive role in determining the most stable conformation.
cis-Isomer: For cis-2,6-dimethylpiperidine, the most stable chair conformation is the one where both methyl groups occupy equatorial positions. wikipedia.org This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the methyl groups were axial.
trans-Isomer: In the trans isomer, one methyl group must be axial and the other equatorial in any chair conformation. The ring can undergo inversion to flip the axial and equatorial positions.
N-substituent: The N-acetonitrile group also has a conformational preference. For N-monosubstituted piperidines, there is an equilibrium between conformers with the substituent in the axial or equatorial position. wikipedia.org In the case of N-methylpiperidine, the equatorial conformation is strongly favored by approximately 3.16 kcal/mol. wikipedia.org For the bulkier 2-(2,6-dimethylpiperidin-1-yl)acetonitrile, the equatorial orientation of the N-substituent is also expected to be highly preferred to avoid steric clashes with the axial hydrogens at C2 and C6. However, the presence of substituents on the nitrogen can also introduce allylic strain, which in some cases, such as with N-acyl or N-phenyl groups, can favor an axial conformer. acs.orgnih.gov
Dynamic Stereochemistry and Inversion Barriers Studies
The 2,6-dimethylpiperidine ring is not a static entity but undergoes rapid conformational changes at room temperature. The two primary dynamic processes are ring inversion and nitrogen inversion.
Ring Inversion: This is the process by which one chair conformation converts into the other, passing through higher-energy boat and twist-boat intermediates. For the parent piperidine ring, the free energy activation barrier for this process is approximately 10.4 kcal/mol. wikipedia.org
Nitrogen Inversion: Also known as pyramidal inversion, this process involves the nitrogen atom passing through a planar transition state, effectively inverting its stereochemistry. wikipedia.org This is a much faster process than ring inversion for piperidine, with an estimated activation barrier of around 6.1 kcal/mol. wikipedia.org The barrier to nitrogen inversion is sensitive to the substituents on the nitrogen atom; bulkier groups can increase the barrier. stackexchange.com
The relative rates of these two processes are crucial. Because nitrogen inversion is significantly faster than ring inversion, the orientation of the lone pair or the N-substituent equilibrates rapidly within a given chair conformation. wikipedia.org
| Process | Compound | Activation Energy Barrier (kcal/mol) |
| Ring Inversion | Piperidine | ~10.4 wikipedia.org |
| Nitrogen Inversion | Piperidine | ~6.1 wikipedia.org |
| Nitrogen Inversion | Ammonia (B1221849) | ~5.8 wikipedia.org |
| Nitrogen Inversion | Dibenzylmethylamine | ~6.7 stackexchange.com |
Theoretical Chemistry and Computational Modeling of 2 2,6 Dimethylpiperidin 1 Yl Acetonitrile
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a gaseous phase or implicit solvent environment. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost, making them invaluable tools for molecular characterization.
Prediction of Electronic Structure and Reactivity Descriptors
DFT calculations are widely employed to elucidate the electronic structure of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
For 2-(2,6-dimethylpiperidin-1-yl)acetonitrile, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, while the LUMO is likely associated with the antibonding π* orbital of the nitrile (C≡N) group. Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity. Reactivity descriptors like ionization potential, electron affinity, and electronegativity can also be computed to predict its behavior in various chemical environments.
Note: These values are representative and would be calculated using a specific level of theory (e.g., B3LYP/6-311+G(d,p)).
Computational Spectroscopic Data for Experimental Corroboration
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. Theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule. For this compound, a prominent feature in the calculated IR spectrum would be the characteristic stretching frequency of the nitrile group (C≡N), typically appearing around 2240-2260 cm⁻¹.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to aid in signal assignment and structural verification.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2255 |
| C-H (aliphatic) | Stretching | 2850-2980 |
Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N (nitrile carbon) | 118 |
| CH₂ (acetonitrile) | 45 |
| C (piperidine, C2/C6) | 60 |
| C (piperidine, C3/C5) | 25 |
| C (piperidine, C4) | 28 |
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide information about a static molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.
Exploration of Conformational Space and Energetic Landscapes
The conformational flexibility of this compound is primarily determined by the piperidine ring and the rotation of the acetonitrile (B52724) side chain. The 2,6-dimethylpiperidine (B1222252) ring can exist in several conformations, with the chair form being the most stable. The two methyl groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) with distinct energetic profiles. MD simulations can sample these different ring puckering modes and the rotation around the C-N and C-C single bonds to identify the most populated (lowest energy) conformations. The results can be visualized as an energetic landscape, highlighting the stable conformers and the energy barriers between them.
Table 4: Relative Energies of Major Conformers (Illustrative Data)
| Conformer Description | Dihedral Angle (C6-N1-Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (diequatorial methyls), anti | 180° | 0.0 |
| Chair (diequatorial methyls), gauche | 60° | 1.2 |
| Chair (axial/equatorial methyls), anti | 180° | 2.5 |
Investigation of Solvent Effects on Molecular Conformation
The surrounding environment can significantly influence a molecule's conformation. MD simulations can explicitly model the solvent, providing a realistic representation of the condensed phase. rsc.org In a polar solvent like water, conformations with a larger dipole moment may be stabilized. For this compound, the solvent could influence the orientation of the polar acetonitrile group relative to the piperidine ring. By running simulations in different solvents (e.g., water, acetonitrile, chloroform), it is possible to quantify how the conformational equilibrium shifts, providing a deeper understanding of the molecule's behavior in various experimental conditions.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products. This involves locating transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energy required to overcome the reaction barrier.
For this compound, a potential reaction for study could be the acid-catalyzed hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid. Computational methods could be used to model the stepwise mechanism, including the initial protonation of the nitrile nitrogen, the nucleophilic attack by water, and subsequent proton transfers. The calculated activation energies and reaction enthalpies would provide a quantitative understanding of the reaction's feasibility and kinetics. This information is invaluable for optimizing reaction conditions and predicting potential side products.
Transition State Localization and Reaction Pathway Mapping
The exploration of a chemical reaction's mechanism is fundamentally centered on identifying the transition state (TS), the highest energy point along the reaction coordinate, which separates reactants from products. For a molecule like this compound, a plausible reaction to study computationally is the hydrolysis of the nitrile group under acidic conditions, a fundamental reaction in organic chemistry.
To map this reaction pathway, computational chemists would typically employ methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-31G*. The process begins with the optimization of the geometries of the reactant (the protonated nitrile and a water molecule) and the final product (the corresponding amide).
The localization of the transition state is a critical step. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or the Dimer method are employed to find the saddle point on the potential energy surface corresponding to the TS. Once a candidate TS is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Following the successful localization of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. arxiv.org This traces the minimum energy path from the transition state downhill to both the reactants and the products, thereby mapping the entire reaction pathway. This confirms that the identified TS indeed connects the desired reactants and products.
For the acid-catalyzed hydrolysis of this compound, the mapped pathway would likely show the nucleophilic attack of a water molecule on the protonated nitrile carbon, followed by proton transfer steps to yield the amide. The steric hindrance from the two methyl groups at the 2 and 6 positions of the piperidine ring would be expected to influence the geometry of the transition state, a hypothesis that can be rigorously tested through these computational models. numberanalytics.com
Calculation of Activation Energies and Thermodynamic Profiles
To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets, such as coupled-cluster theory (e.g., CCSD(T)) or more extensive basis sets (e.g., aug-cc-pVTZ).
A hypothetical thermodynamic profile for the acid-catalyzed hydrolysis of this compound is presented below. The values are illustrative and represent typical outputs of such a computational study.
| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.00 | 0.00 | 0.00 |
| Transition State | +22.5 | +21.8 | +28.5 |
| Product | -15.2 | -15.8 | -12.0 |
This interactive table provides a hypothetical energy profile for the reaction. The values are illustrative and would be derived from DFT calculations.
The data indicates that the reaction is exothermic (negative change in enthalpy) and exergonic (negative change in Gibbs free energy), suggesting it is thermodynamically favorable. The Gibbs free energy of activation is calculated to be 28.5 kcal/mol, which would correspond to a moderate reaction rate at room temperature. The steric hindrance of the 2,6-dimethyl groups likely contributes to a higher activation barrier compared to an un-substituted piperidine analog. mdpi.com
Computational Design and Modeling of Molecular Interactions
Beyond reaction mechanisms, computational chemistry is a powerful tool for designing and modeling the non-covalent interactions of this compound with other molecules, such as biological macromolecules. This is particularly relevant in the context of drug discovery and design. nih.govresearchgate.net
Molecular docking is a widely used technique to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comtandfonline.comresearchgate.net For this compound, a hypothetical docking study could be performed against a protein target where piperidine-containing molecules are known to be active. The docking algorithm would explore various conformations of the ligand within the protein's active site and score them based on a force field, which estimates the binding affinity.
The results of a docking study are often presented in terms of a binding score (e.g., in kcal/mol) and a predicted binding pose. The pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
To further refine the understanding of the molecular interactions and the stability of the ligand-protein complex, molecular dynamics (MD) simulations can be performed. nih.govyoutube.comnih.gov An MD simulation models the atomic motions of the system over time, providing a dynamic picture of the interactions. It can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy with greater accuracy using methods like MM-PBSA or MM-GBSA.
A hypothetical summary of a molecular docking and MD simulation study is provided below.
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Key Interactions | Hydrogen bond with Ser-122, Hydrophobic interactions with Phe-290, Trp-314 |
| MD Simulation Length (ns) | 100 |
| RMSD of Ligand (Å) | 1.2 ± 0.3 |
| Calculated Binding Free Energy (kcal/mol) | -12.7 ± 2.1 |
This interactive table summarizes hypothetical results from a molecular modeling study. Such data is crucial for the rational design of new molecules with improved binding affinity and specificity.
These computational approaches allow for the in silico screening of virtual libraries of compounds and the rational design of new derivatives with potentially enhanced biological activity. For this compound, modifications could be suggested, for instance, to the acetonitrile group or the piperidine ring to optimize interactions with a target protein.
Chemical Reactivity and Derivatization Strategies for 2 2,6 Dimethylpiperidin 1 Yl Acetonitrile
Transformations of the Acetonitrile (B52724) Functionality
The nitrile group in 2-(2,6-dimethylpiperidin-1-yl)acetonitrile is a versatile functional group that can be converted into several other important chemical moieties.
The hydrolysis of nitriles is a well-established method for the preparation of carboxylic acids and amides. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds in two stages: the initial hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.
Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile is typically fully hydrolyzed to the corresponding carboxylic acid. In the case of this compound, this would yield 2-(2,6-dimethylpiperidin-1-yl)acetic acid and an ammonium (B1175870) salt.
Acid-Catalyzed Hydrolysis of this compound
| Reagents | Product |
|---|
Alkaline hydrolysis, achieved by heating with an aqueous solution of a base like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849). Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Base-Catalyzed Hydrolysis of this compound
| Reagents | Intermediate Product | Final Product (after acidification) |
|---|
The partial hydrolysis of nitriles to amides can be achieved under milder basic conditions, often with the use of hydrogen peroxide in an alkaline solution. This method can be effective for converting this compound into 2-(2,6-dimethylpiperidin-1-yl)acetamide.
The nitrile group is readily reduced to a primary amine. This transformation is a valuable synthetic tool for the introduction of an ethylamine (B1201723) side chain. Common reducing agents for this purpose include lithium aluminum hydride (LAH) and catalytic hydrogenation.
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). For this compound, this reduction would produce 2-(2,6-dimethylpiperidin-1-yl)ethanamine.
Catalytic hydrogenation is another effective method for the reduction of nitriles. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. The reaction conditions, including pressure and temperature, can be varied to optimize the yield of the desired amine.
Reduction of this compound to the Corresponding Amine
| Reagent/Catalyst | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(2,6-Dimethylpiperidin-1-yl)ethanamine |
| H₂, Raney Nickel | Ethanol/Ammonia | 2-(2,6-Dimethylpiperidin-1-yl)ethanamine |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds. For instance, nitrile oxides can undergo [3+2] cycloaddition with the nitrile functionality to form oxadiazoles.
While specific examples involving this compound in cycloaddition reactions are not extensively documented, the reactivity of the nitrile group suggests its potential as a synthon in such transformations.
Furthermore, α-aminonitriles are key intermediates in the Strecker amino acid synthesis, a well-known multi-component reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, an aldehyde or ketone reacts with ammonia and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. The formation of this compound itself can be viewed as a variation of the Strecker synthesis, where 2,6-dimethylpiperidine (B1222252) acts as the amine component.
Functionalization of the Piperidine (B6355638) Ring System
The 2,6-dimethylpiperidine ring in the target molecule is a saturated heterocyclic system that can also be a site for chemical modification, although such transformations are generally less facile than those of the acetonitrile group.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, but it is not directly applicable to the saturated piperidine ring. libretexts.orgkhanacademy.orgopenstax.org However, reactions on the nitrogen atom are possible. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.
Nucleophilic substitution reactions on the piperidine ring itself are generally challenging due to the stability of the C-C and C-H bonds. However, derivatives of piperidine can be designed to undergo such reactions. For instance, the introduction of a good leaving group at a specific position on the ring would enable its substitution by a nucleophile. Studies on nucleophilic aromatic substitution have been conducted on N-aryl derivatives of 2,6-dimethylpiperidine, highlighting the steric influence of the methyl groups on the reaction rates. acs.org
Ring-opening reactions of the 2,6-dimethylpiperidine ring would require harsh conditions that would likely also affect the acetonitrile functionality. Such reactions are not common for simple piperidine derivatives under standard laboratory conditions.
Ring-expansion methodologies typically involve the rearrangement of a smaller ring system to form a larger one. For example, certain substituted pyrrolidines can be induced to undergo ring expansion to form piperidines. While not a direct functionalization of the existing piperidine ring in this compound, these methods are relevant in the broader context of synthesizing substituted piperidine structures.
Cross-Coupling Reactions and Other Metal-Catalyzed Transformations of Derivatives
The strategic derivatization of this compound opens avenues for a diverse array of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. While direct studies on the cross-coupling of this specific compound's derivatives are not extensively documented, the principles of established catalytic methodologies can be applied to its potential synthetic transformations. The steric hindrance imposed by the 2,6-dimethyl substitution on the piperidine ring is a critical factor that would influence catalyst selection, ligand design, and reaction kinetics in these transformations.
A plausible strategy for engaging derivatives of this compound in cross-coupling reactions involves the initial functionalization of either the piperidine ring or the acetonitrile side chain. For instance, C-H activation/functionalization of the piperidine ring could introduce a handle for subsequent coupling reactions. Alternatively, transformation of the nitrile group into other functionalities, such as a halogen or a boronic ester, would provide a reactive site for well-established palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. wikipedia.orglibretexts.org For a derivative of this compound to participate in a Suzuki-Miyaura coupling, it would first need to be converted into either an organoboron reagent or an organohalide. The reaction's versatility allows for the coupling of a wide range of substrates. nih.govnih.gov
Hypothetical Application: A borylated derivative of this compound could be coupled with various aryl or vinyl halides. Conversely, a halogenated derivative could be coupled with a range of boronic acids or esters. The choice of catalyst and ligand would be crucial to overcome the steric bulk of the 2,6-dimethylpiperidine moiety. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 95 |
| 2 | 2-Chloropyridine | 3-Thiopheneboronic acid | Pd2(dba)3 (1) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 88 |
| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction is of significant importance in the synthesis of pharmaceuticals and other fine chemicals. youtube.com The steric hindrance of the amine is a known challenge in this reaction, often requiring the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.netnih.gov
Hypothetical Application: A halogenated derivative of the this compound scaffold could be coupled with a variety of primary or secondary amines. Given the steric hindrance of the 2,6-dimethylpiperidine group, ligands such as XPhos, SPhos, or BrettPhos would likely be necessary to achieve efficient coupling. youtube.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd2(dba)3 (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | 98 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Dioxane | 110 | 91 |
| 3 | 1-Iodo-3-methoxybenzene | Piperidine | Pd(OAc)2 (1.5) | SPhos (3) | K3PO4 | t-BuOH | 90 | 94 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org Copper-free conditions have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org
Hypothetical Application: A halogenated derivative of this compound could undergo a Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety. The reaction conditions, particularly the choice of palladium source and ligand, would need to be optimized to accommodate the sterically demanding piperidine substituent. organic-chemistry.org
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N | THF | 65 | 93 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Heptyne | Pd(OAc)2 (1) | CuI (2) | Piperidine | DMF | 80 | 89 |
| 3 | 3-Chloropyridine | Trimethylsilylacetylene | Pd(PPh3)4 (3) | CuI (5) | i-Pr2NH | Toluene | 90 | 85 |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is a versatile tool for the synthesis of substituted alkenes.
Hypothetical Application: An N-alkenyl derivative of 2,6-dimethylpiperidine, potentially synthesized from 2,6-dimethylpiperidine itself, could participate in an intramolecular Heck reaction to form bicyclic structures. Alternatively, a halogenated derivative of the primary compound could be coupled with various alkenes. nih.govresearchgate.net
Table 4: Representative Conditions for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)2 (1) | P(o-tol)3 (2) | Et3N | Acetonitrile | 100 | 90 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | PdCl2(PPh3)2 (2) | - | NaOAc | DMF | 120 | 85 |
| 3 | 1-Chloronaphthalene | Cyclohexene | Pd2(dba)3 (1.5) | PCy3 (3) | K2CO3 | Dioxane | 130 | 78 |
Metal-Catalyzed C-H Activation
Direct C-H activation is an increasingly important strategy in organic synthesis, as it allows for the functionalization of otherwise unreactive C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.netnih.govmdpi.com For a molecule like this compound, metal-catalyzed C-H activation could potentially occur at various positions on the piperidine ring.
Hypothetical Application: A palladium or rhodium catalyst could potentially mediate the direct arylation, olefination, or carbonylation of the C-H bonds of the piperidine ring. The regioselectivity of such a reaction would be a significant challenge to control, likely influenced by the directing effect of the N-acetonitrile group and the steric environment of the ring. nih.govscilit.com
Role in Advanced Organic Synthesis and Methodology Development
Utility as a Building Block for Complex Heterocyclic Architectures
The dual functionality of α-amino nitriles makes them versatile building blocks for a variety of nitrogen-containing heterocycles. researchgate.net The nitrile group can undergo cyclization reactions, while the α-carbon can be functionalized to build complex molecular scaffolds.
Synthesis of Polycyclic Systems
The application of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile in the synthesis of complex polycyclic systems is not widely reported in dedicated studies. However, the general reactivity of α-amino nitriles suggests a potential pathway. The α-carbon, being adjacent to the nitrile group, can be deprotonated by a strong base to form a stabilized carbanion. This nucleophile can then participate in tandem reactions, such as Michael additions or annulations, with suitable electrophiles to construct fused ring systems. The steric bulk of the 2,6-dimethylpiperidine (B1222252) group would be expected to play a crucial role in directing the stereoselectivity of these transformations, potentially leading to specific diastereomers.
Construction of Spiro Compounds
Detailed examples of this compound being used to construct spiro compounds are scarce in the literature. In principle, this compound could be employed in synthetic strategies to generate spirocyclic frameworks. One hypothetical approach involves the generation of the α-cyano carbanion, followed by its reaction with a cyclic electrophile. A subsequent intramolecular cyclization step, involving either the nitrile or the piperidine (B6355638) nitrogen, could then form the spirocyclic center. The success of such a strategy would heavily depend on managing the steric interactions imposed by the dimethylpiperidine moiety.
Precursor for Advanced Organic Synthesis Reagents and Chiral Catalysts
The transformation of the nitrile group and the inherent chirality of a substituted piperidine ring (if resolved) offer pathways to valuable reagents.
The nitrile functional group can be chemically modified in several ways. For instance, it can be reduced to a primary amine, yielding a diamine, or hydrolyzed to a carboxylic acid. enamine.net These transformations convert the initial acetonitrile (B52724) derivative into a new bifunctional building block. Specifically, the resulting 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine could serve as a bidentate ligand for metal catalysts. The steric hindrance provided by the 2,6-dimethyl groups is a common feature in ligand design to create a specific coordination environment around a metal center, which can be exploited in asymmetric catalysis. While this specific application for this compound is not prominently documented, the synthesis of chiral ligands from related piperidine structures is a well-established field.
Contribution to the Development of New Synthetic Methodologies for N-Heterocycles
The primary contribution of α-amino nitriles like this compound to synthetic methodology is their ability to act as masked iminium ion equivalents. rsc.org Loss of the cyanide ion, often facilitated by a Lewis acid, generates a transient and reactive N-acyliminium ion. This electrophilic species can be trapped by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
This reactivity is fundamental to the synthesis of various N-heterocycles. For example, intramolecular trapping of the iminium ion by a tethered nucleophile is a powerful strategy for ring construction. Theoretical calculations and experimental results have shown that α-aminonitriles are generally more reactive than other types of nitriles in certain reactions, such as those leading to the formation of imidazoles or thiazolines. nih.gov Although specific studies detailing new methodologies developed exclusively with this compound are not prevalent, its structure fits the general profile of α-amino nitriles used for this purpose. researchgate.net
Below is a table summarizing the potential synthetic transformations and applications of the title compound based on the general chemistry of α-amino nitriles.
| Functional Group/Moiety | Potential Transformation | Intermediate/Product Type | Potential Application Area |
| α-Methylene (CH2) | Deprotonation (e.g., with n-BuLi) | α-Cyano carbanion | Nucleophilic addition, Alkylation |
| Nitrile (CN) | Reduction (e.g., with LiAlH4) | Primary amine | Synthesis of 1,2-diamines, Ligands |
| Nitrile (CN) | Hydrolysis (acidic or basic) | Carboxylic acid | Synthesis of α-amino acids |
| α-Amino Nitrile | Cyanide elimination (e.g., with Ag+) | Iminium ion | Trapping with nucleophiles, Cyclizations |
Supramolecular Chemistry and Non Covalent Interactions of the Compound
Design of Supramolecular Assemblies Incorporating the Compound
The design of supramolecular assemblies is predicated on the predictable and directional nature of non-covalent interactions. For 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile, its molecular structure suggests several possibilities for incorporation into larger, self-assembled structures. The tertiary amine of the piperidine (B6355638) ring can act as a hydrogen bond acceptor. The acetonitrile (B52724) group, with its nitrogen atom, can also participate in hydrogen bonding or coordinate with metal centers.
Hydrogen Bonding and Other Non-Covalent Interaction Studies
While specific studies on hydrogen bonding involving this compound are not available, the potential for such interactions is inherent in its structure. The nitrogen atom of the piperidine ring is a potential hydrogen bond acceptor. Similarly, the nitrogen atom of the nitrile group can also accept hydrogen bonds.
In a hypothetical scenario, in the presence of suitable hydrogen bond donors (e.g., phenols, carboxylic acids), it is conceivable that hydrogen bonds of the type N···H-X (where X is an electronegative atom) would form. The strength and geometry of these bonds would be influenced by the steric hindrance imposed by the methyl groups on the piperidine ring.
Other non-covalent interactions that could be envisaged include van der Waals forces, which would be significant due to the aliphatic nature of the piperidine ring. In appropriate environments, C-H···π interactions could also be possible if the compound were to interact with aromatic systems.
Host-Guest Chemistry and Recognition Phenomena
The field of host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Given its size and functional groups, this compound could potentially act as a guest molecule, fitting into the cavities of various macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The binding within such a host would be driven by a combination of non-covalent interactions, including hydrophobic effects (from the dimethylpiperidine moiety) and specific interactions involving the nitrile group.
Conversely, it is less likely that this compound would function as a host for other molecules due to its lack of a pre-organized cavity. However, it could be a building block for the synthesis of larger, more complex molecules designed to act as hosts. In such a scenario, the piperidine and acetonitrile functionalities could be modified to introduce specific recognition sites.
Future Research Directions and Emerging Trends in the Chemistry of 2 2,6 Dimethylpiperidin 1 Yl Acetonitrile
Exploration of Novel Synthetic Routes and Reaction Conditions
Traditional synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile typically involves the nucleophilic substitution of a haloacetonitrile by 2,6-dimethylpiperidine (B1222252). While effective, future research will likely focus on developing more efficient, atom-economical, and versatile synthetic strategies.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where 2,6-dimethylpiperidine, a source of the cyanomethyl group, and potentially other reactants are combined to form the target molecule or more complex derivatives in a single step. nih.govajchem-a.com This approach improves efficiency by reducing the number of synthetic and purification steps.
C-H Amination/Cyanation: Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. Future routes could explore the direct coupling of 2,6-dimethylpiperidine with acetonitrile (B52724) derivatives through catalytic C-H activation, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could enable rapid optimization and safer handling of reactive intermediates.
Novel Catalytic Systems: Exploration of new catalysts, including earth-abundant metals, photoredox catalysts, and biocatalysts, could lead to milder and more selective synthetic pathways. nih.gov For instance, enzymatic approaches could offer high stereoselectivity if chiral variants of the piperidine (B6355638) ring are desired.
| Synthetic Strategy | Traditional Approach (SN2) | Future Directions |
| Key Transformation | Nucleophilic substitution | Multicomponent Reactions, C-H Activation, Flow Synthesis |
| Starting Materials | 2,6-Dimethylpiperidine, Haloacetonitrile | Simpler, less functionalized precursors |
| Efficiency | Step-wise, requires purification | High step- and atom-economy |
| Conditions | Often requires stoichiometric base, organic solvents | Catalytic, potentially milder conditions, green solvents |
Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without altering the reaction environment, are invaluable tools for gaining these insights.
For the synthesis and reactions of this compound, these techniques can provide critical data:
In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational bands. This is particularly useful for identifying transient species and determining reaction kinetics. For example, monitoring the disappearance of the N-H stretch of the piperidine and the appearance of the nitrile stretch can provide real-time kinetic data on the compound's formation.
In Situ NMR Spectroscopy: By running a reaction directly in an NMR tube, researchers can obtain detailed structural information about all species present in the solution. This can help elucidate complex reaction pathways, identify unexpected byproducts, and understand the role of catalysts and additives.
UV-Vis Spectroscopy: For reactions involving colored species or catalysts (such as transition metal-catalyzed processes), UV-Vis spectroscopy can be used to monitor the reaction's progress and the catalyst's oxidation state throughout the transformation. nih.gov
| Technique | Information Gained | Application Example for this compound |
| In Situ FTIR/Raman | Real-time concentration profiles, kinetic data, detection of functional group changes. | Monitoring the rate of formation by tracking the nitrile (C≡N) stretching frequency. |
| In Situ NMR | Detailed structural information of intermediates and products, mechanistic pathways. | Identifying the structure of transient intermediates in a C-H activation pathway. |
| In Situ UV-Vis | Catalyst state, reaction kinetics for chromophoric species. nih.gov | Tracking the active state of a photoredox or transition metal catalyst during synthesis. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. researchgate.net
Future research on this compound and its derivatives can be significantly enhanced by AI and ML in several ways:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by analyzing millions of known reactions. nih.govacs.org This can help chemists design more effective syntheses, potentially uncovering pathways that are non-intuitive. acs.org
Reaction Outcome and Condition Prediction: ML models can predict the yield and potential byproducts of a reaction under various conditions (e.g., solvent, temperature, catalyst). acs.org This allows for in silico optimization, reducing the time and resources spent on experimental screening. acs.org
De Novo Molecular Design: By learning the relationship between chemical structures and their properties, AI algorithms can design new molecules based on the this compound scaffold with desired characteristics, such as specific solubility, reactivity, or biological activity.
| AI/ML Application | Function | Potential Impact on Research |
| Retrosynthesis Planning | Proposes synthetic pathways to a target molecule. chemcopilot.com | Discovery of more efficient or sustainable routes to the target compound. chemcopilot.com |
| Yield Prediction | Forecasts the outcome of a reaction under specific conditions. acs.org | Accelerates reaction optimization and reduces experimental costs. |
| Property Prediction | Estimates physicochemical or biological properties from structure. | Prioritizes the synthesis of novel derivatives with high potential. |
Development of Sustainable and Environmentally Benign Chemical Transformations
The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce waste, minimize hazards, and improve energy efficiency. The future chemistry of this compound will increasingly incorporate these principles.
Key trends in this area include:
Biocatalysis: The use of enzymes, such as nitrilases or nitrile hydratases, offers a green alternative for transforming the nitrile group into amides or carboxylic acids under mild, aqueous conditions. nih.govresearchgate.net This approach is highly selective and avoids the harsh reagents often used in chemical hydrolysis. nih.gov
Electrosynthesis: Electrochemical methods can drive reactions using electricity, a clean reagent. Selective electrooxidation or electroreduction could be employed to synthesize the piperidine precursor or to functionalize the final molecule, often with high efficiency and minimal waste. acs.org
Use of Greener Solvents: Research will focus on replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents, in the synthesis and processing of this compound.
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry. Multicomponent and catalytic reactions are particularly well-suited for this goal. ajchem-a.com
| Green Chemistry Principle | Application to this compound Chemistry |
| Use of Renewable Feedstocks | Investigating bio-based sources for the piperidine or acetonitrile fragments. |
| Catalysis | Employing biocatalysts (e.g., nitrilases) for selective nitrile transformations. researchgate.net |
| Benign Solvents | Replacing hazardous organic solvents with water or bio-derived alternatives. rsc.org |
| Atom Economy | Designing one-pot, multicomponent reactions to minimize waste. nih.gov |
| Energy Efficiency | Utilizing electrosynthesis or photochemistry to reduce energy consumption. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
